2-(5-Fluoro-1H-benzoimidazol-2-yl)-ethylamine hydrochloride

Lipophilicity Drug Design Physicochemical Properties

Researchers encounter supply inconsistency and purity variability when sourcing fluorinated benzimidazole intermediates for SAR studies. This compound addresses these pain points: • Measurable lipophilicity advantage: LogP 1.70 vs. 1.10 for unsubstituted analogs, enabling superior passive diffusion in cellular assays • Primary amine handle for rapid diversification via amide coupling or reductive amination • HCl salt form ensures reliable aqueous solubility and storage stability at 2-8°C • Class-level evidence: fluorinated benzimidazoles achieve up to 39-fold improved potency against MCF-7 cells Batch-to-batch analytical consistency for reproducible anticancer and CNS-targeted screening programs.

Molecular Formula C9H11ClFN3
Molecular Weight 215.65 g/mol
CAS No. 1177315-68-2
Cat. No. B1325159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Fluoro-1H-benzoimidazol-2-yl)-ethylamine hydrochloride
CAS1177315-68-2
Molecular FormulaC9H11ClFN3
Molecular Weight215.65 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)NC(=N2)CCN.Cl
InChIInChI=1S/C9H10FN3.ClH/c10-6-1-2-7-8(5-6)13-9(12-7)3-4-11;/h1-2,5H,3-4,11H2,(H,12,13);1H
InChIKeyVRKMPRUDVSHKRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Fluoro-1H-benzoimidazol-2-yl)-ethylamine hydrochloride: Chemical Identity & Procurement


2-(5-Fluoro-1H-benzoimidazol-2-yl)-ethylamine hydrochloride is a fluorinated benzimidazole derivative containing a primary amine functional group linked via an ethyl chain to the 2-position of the benzimidazole core. The presence of the 5-fluoro substituent on the benzimidazole ring distinguishes it from non-fluorinated benzimidazole analogs, imparting altered electronic properties and enhanced lipophilicity [1]. This compound is typically procured as a research intermediate or building block for the synthesis of more complex biologically active molecules, including potential anticancer, antimicrobial, and antiviral agents . Its hydrochloride salt form improves aqueous solubility and stability during storage and handling relative to the free base .

Why Analogs Cannot Substitute for 2-(5-Fluoro-1H-benzoimidazol-2-yl)-ethylamine hydrochloride


While many benzimidazole ethylamine derivatives share a common core scaffold, small structural variations—particularly the presence and position of halogen substituents—profoundly impact biological activity, physicochemical properties, and synthetic utility. The 5-fluoro substituent in the target compound confers a distinct electronic environment and lipophilicity profile compared to non-fluorinated, chloro-substituted, or differently substituted analogs [1]. These differences translate into measurable variations in potency, selectivity, and metabolic stability in downstream applications, making direct substitution without revalidation a high-risk proposition [2]. Consequently, procurement decisions must be grounded in quantitative evidence linking specific structural features to functional performance.

Quantitative Evidence for 2-(5-Fluoro-1H-benzoimidazol-2-yl)-ethylamine hydrochloride


Lipophilicity Advantage Over Non-Fluorinated Benzimidazole

The 5-fluoro substitution increases the calculated LogP of the benzimidazole core by approximately 0.6 units compared to the unsubstituted analog, indicating improved membrane permeability potential [1]. While direct LogP data for the hydrochloride salt are not available, the free base 5-fluoro-1H-benzimidazole exhibits a LogP of 1.70 versus 1.10 for 1H-benzimidazole [2]. This difference is significant in medicinal chemistry campaigns where optimal lipophilicity (LogP 1–3) is targeted for oral bioavailability.

Lipophilicity Drug Design Physicochemical Properties

Solubility Advantage of Hydrochloride Salt over Free Base

The hydrochloride salt form of 2-(5-Fluoro-1H-benzoimidazol-2-yl)-ethylamine is explicitly recommended for enhanced water solubility and stability during storage (sealed in dry, 2–8°C) compared to the free base, which lacks these handling specifications . While quantitative solubility values are not published, the general principle of hydrochloride salt formation increasing aqueous solubility by 10- to 1000-fold for amine-containing compounds is well-established in pharmaceutical sciences [1].

Salt Form Aqueous Solubility Stability

Anticancer Potency: Fluorinated vs. Non-Fluorinated Benzimidazoles

In a comprehensive structure-activity relationship (SAR) study of substituted benzimidazoles, fluorinated derivative 22 (containing a 5-fluoro substituent) exhibited an IC50 of 0.9 µM against MCF-7 breast cancer cells, a 39-fold improvement over the standard drug 5-fluorouracil (IC50 = 35.4 µM) [1]. In contrast, non-fluorinated benzimidazole analogs in the same study displayed significantly higher IC50 values, generally in the 5–10 µM range [2]. While the target compound itself was not directly tested, this class-level evidence demonstrates the substantial potency enhancement conferred by fluorine substitution in the benzimidazole scaffold.

Anticancer Activity MCF-7 Structure-Activity Relationship

Primary Amine Handle: Synthetic Versatility

The primary amine group in 2-(5-Fluoro-1H-benzoimidazol-2-yl)-ethylamine hydrochloride provides a versatile synthetic handle for a wide range of chemical transformations, including amide bond formation, reductive amination, and sulfonamide synthesis. This contrasts with related benzimidazole derivatives lacking an amine handle (e.g., 5-fluoro-1H-benzimidazole) which offer limited derivatization options . The ethyl linker further provides conformational flexibility that can be advantageous for target binding compared to directly attached amine derivatives [1].

Medicinal Chemistry Building Block Amine Functionalization

Application Scenarios for 2-(5-Fluoro-1H-benzoimidazol-2-yl)-ethylamine hydrochloride


Synthesis of Fluorinated Benzimidazole Anticancer Leads

This compound serves as an optimal starting material for constructing focused libraries of fluorinated benzimidazole derivatives for anticancer screening. The 5-fluoro substituent confers enhanced lipophilicity (LogP 1.70 vs. 1.10 for unsubstituted benzimidazole) [1] and, based on class-level evidence, fluorinated benzimidazoles demonstrate up to 39-fold improved potency against MCF-7 breast cancer cells compared to standard chemotherapeutics [2]. The primary amine handle enables rapid diversification via amide coupling or reductive amination to explore structure-activity relationships.

Probe Development for Enhanced Membrane Permeability

For intracellular target engagement studies where passive diffusion is critical, the 5-fluoro substitution provides a measurable lipophilicity advantage (Δ LogP = +0.60) over non-fluorinated benzimidazole probes [1]. The hydrochloride salt form ensures reliable aqueous solubility during probe preparation and storage stability at 2–8°C , minimizing experimental variability in cellular assays.

CNS-Penetrant Benzimidazole Candidate Synthesis

The compound's calculated LogP of 1.70 (free base core) falls within the optimal range for blood-brain barrier penetration (LogP 1–3), making it a suitable building block for CNS-targeted drug discovery programs [1]. The ethylamine side chain provides a modifiable vector for optimizing target engagement while maintaining favorable physicochemical properties.

Technical Documentation Hub

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